AEE788 is a synthetic, small molecule compound that functions as a potent, dual inhibitor of receptor tyrosine kinases (RTKs) [ [] ]. RTKs are a family of cell surface receptors that play crucial roles in cellular signaling, growth, and development. AEE788 exhibits inhibitory activity against two key RTK families: * Epidermal Growth Factor Receptor (EGFR/ErbB) family* Vascular Endothelial Growth Factor Receptor (VEGFR) family
AEE788 acts by competing with ATP for binding to the catalytic domain of targeted RTKs [ [] ]. This competitive binding prevents phosphorylation, a critical step in RTK activation. By inhibiting EGFR/ErbB and VEGFR families, AEE788 aims to block downstream signaling pathways that promote tumor cell proliferation and angiogenesis. The inhibition of these pathways can lead to:* Reduced tumor cell growth and survival* Decreased tumor vascularization * Increased apoptosis (programmed cell death) in tumor cells and tumor-associated endothelial cells.
AEE788 has been investigated in numerous preclinical studies for its anticancer activities against various cancer types, including:* Medulloblastoma: AEE788 showed growth-suppressive activity against medulloblastoma cell lines, including chemoresistant ones. The correlation between HER2 expression and responsiveness to AEE788 suggests its potential use for HER2-overexpressing medulloblastoma [ [] ].* Cutaneous Squamous Cell Carcinoma (SCC): AEE788 inhibited cutaneous SCC cell growth in vitro and xenograft growth in vivo, inducing apoptosis in both tumor and endothelial cells [ [], [] ].* Prostate Cancer: AEE788 reduced tumor growth in DU145 prostate cancer xenografts when combined with radiation therapy. The efficacy was attributed to both antiproliferative effects on tumor cells and antiangiogenic effects on tumor vasculature [ [] ].* Biliary Tract Cancer: AEE788 demonstrated superior growth inhibition compared to other EGFR inhibitors in biliary tract cancer cells, highlighting its potential as a treatment option [ [] ].* Oral Cancer: AEE788 inhibited tumor growth and prolonged survival in orthotopic mouse models of oral cancer, inhibiting EGFR and VEGFR phosphorylation, reducing vascularization, and inducing apoptosis [ [] ].* Salivary Adenoid Cystic Carcinoma: AEE788 inhibited tumor growth and metastasis, potentiated chemotherapy-induced growth inhibition and apoptosis, and decreased microvessel density in a mouse model of salivary adenoid cystic carcinoma [ [], [] ].* Follicular Thyroid Cancer: AEE788 suppressed tumor growth in an orthotopic mouse model of follicular thyroid cancer, suggesting its potential for treating radioiodine-resistant FTC [ [] ].* Polycythemia Vera: AEE788 exhibited potent activity against cells carrying the JAK2 V617F mutation, associated with polycythemia vera, suggesting its potential therapeutic application for this disorder [ [] ].* Ovarian Cancer: AEE788 inhibited ovarian carcinoma growth and prolonged survival in mouse models, including paclitaxel-resistant tumors. The efficacy was attributed to its effects on both tumor and endothelial cells, suggesting its use in antivascular therapy [ [], [], [] ].* Lung Cancer: AEE788 exhibited superior growth inhibition to erlotinib in certain lung cancer cell lines. AEE788 effectively overcame erlotinib resistance when combined with RAD001 (a mammalian target of rapamycin inhibitor), highlighting its potential for overcoming acquired resistance to EGFR-TKIs [ [], [], [] ].* African Trypanosomes: Interestingly, AEE788 also showed activity against African trypanosomes, the causative agents of human African trypanosomiasis. Despite the absence of EGFR or VEGFR in trypanosome genomes, AEE788 inhibits DNA replication and basal body duplication, suggesting it targets alternative proteins in these parasites [ [], [], [] ].
[1] AEE788: a dual family epidermal growth factor receptor/ErbB2 and vascular endothelial growth factor receptor tyrosine kinase inhibitor with antitumor and antiangiogenic activity. [] AEE 788, a Dual Tyrosine Kinase Receptor Inhibitor, Induces Endothelial Cell Apoptosis in Human Cutaneous Squamous Cell Carcinoma Xenografts in Nude Mice[3] Award Number: W81XWH-04-1-0836 TITLE: Molecular Profiling of Prostate Cancer to Determine Predictive Markers of Response to Radiation and Receptor Tyrosine Kinase Inhibitor Therapy[4] Novel targeted approaches to treating biliary tract cancer: the dual epidermal growth factor receptor and ErbB-2 tyrosine kinase inhibitor NVP-AEE788 is more efficient than the epidermal growth factor receptor inhibitors gefitinib and erlotinib[5] Tumor Cell and Endothelial Cell Therapy of Oral Cancer by Dual Tyrosine Kinase Receptor Blockade[6] Concomitant inhibition of epidermal growth factor and vascular endothelial growth factor receptor tyrosine kinases reduces growth and metastasis of human salivary adenoid cystic carcinoma in an orthotopic nude mouse model[7] AEE788, a Dual Tyrosine Kinase Receptor Inhibitor, Induces Endothelial Cell Apoptosis in Human Cutaneous Squamous Cell Carcinoma Xenografts in Nude Mice[8] Antivascular Therapy via Inhibition of Receptor Tyrosine Kinases in an Orthotopic Murine Model of Salivary Adenoid Cystic Carcinoma.[9] Dual Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor Inhibition with NVP-AEE788 for the Treatment of Aggressive Follicular Thyroid Cancer[10] Efficacy of Tyrosine Kinase Inhibitors in Polycythemia Vera.[11] AEE788 Inhibits Basal Body Assembly and Blocks DNA Replication in the African Trypanosome[12] Dual Inhibitor AEE788 Reduces Tumor Growth in Preclinical Models of Medulloblastoma.[13] Antivascular Therapy for Orthotopic Human Ovarian Carcinoma through Blockade of the Vascular Endothelial Growth Factor and Epidermal Growth Factor Receptors[14] Dual Targeting of Endothelial Cells and Pericytes in Antivascular Therapy for Ovarian Carcinoma[15] Using Pharmacokinetic and Pharmacodynamic Data in Early Decision Making Regarding Drug Development: A Phase I Clinical Trial Evaluating Tyrosine Kinase Inhibitor, AEE788[16] The Combination of Multiple Receptor Tyrosine Kinase Inhibitor and Mammalian Target of Rapamycin Inhibitor Overcomes Erlotinib Resistance in Lung Cancer Cell Lines through c-Met Inhibition[17] Molecular ignaling and Regulation Cancer Research he Combination of Multiple Receptor Tyrosine Kinase hibitor and Mammalian Target of Rapamycin Inhibitor vercomes Erlotinib Resistance in Lung Cancer Cell Lines rough c-Met Inhibition[18] 구강 편평상피세포암 동위종양 모델에서 내피세포의 수용체 타이로신 인산화효소에 대한 표적치료[19] Targeted molecular therapy of anaplastic thyroid carcinoma with AEE788[20] Combination of Multiple Receptor Tyrosine Kinase bitor and Mammalian Target of Rapamycin Inhibitor rcomes Erlotinib Resistance in Lung Cancer Cell Lines R ugh c-Met Inhibition[21] Antivascular therapy of human follicular thyroid cancer experimental bone metastasis by blockade of epidermal growth factor receptor and vascular growth factor receptor phosphorylation.[22] Lapatinib-Binding Protein Kinases in the African Trypanosome: Identification of Cellular Targets for Kinase-Directed Chemical Scaffolds[23] Correction: Lapatinib-Binding Protein Kinases in the African Trypanosome: Identification of Cellular Targets for Kinase-Directed Chemical Scaffolds[24] Metronomic chemotherapy enhances the efficacy of antivascular therapy in ovarian cancer.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6